molecular formula C14H19N3O2 B2699765 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one CAS No. 2178772-43-3

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one

Cat. No.: B2699765
CAS No.: 2178772-43-3
M. Wt: 261.325
InChI Key: CIUZCIZQCRUDIM-UHFFFAOYSA-N
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Description

1-{3-Cyclopropylidene-8-azabicyclo[32. Its unique structure, featuring a cyclopropylidene group and an azabicyclo[3.2.1]octane core, makes it an interesting subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropylidene group and the construction of the azabicyclo[3.2.1]octane core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives and imidazolidin-2-one derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

1-{3-Cyclopropylidene-8-azabicyclo[321]octane-8-carbonyl}imidazolidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13-15-5-6-16(13)14(19)17-11-3-4-12(17)8-10(7-11)9-1-2-9/h11-12H,1-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUZCIZQCRUDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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